molecular formula C18H25N3O4 B1163432 5-fluoro AMB metabolite 5 (CRM)

5-fluoro AMB metabolite 5 (CRM)

Cat. No. B1163432
M. Wt: 347.4
InChI Key: CGHVCMLJMBGQAY-HNNXBMFYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-fluoro AMB metabolite 5 (CRM) is a certified reference material that is categorized as a synthetic cannabinoid. It is an expected metabolite of 5-fluoro AMB. The physiological and toxicological properties of this compound are not known. This product is intended for research and forensic applications. Cayman Chemical products containing Certified Reference Material (CRM) in the name are highly qualified materials manufactured and tested to meet ISO/IEC 17025 and ISO Guide 34 international guidelines for reference materials. These materials are tested using validated analytical methods on qualified instrumentation to ensure traceability to SI units of measure. Cayman’s CRMs are tested for Homogeneity and Stability and are provided with a certificate stating the CRM property value(s) along with the combined uncertainty of the property value(s). These materials are intended for quantitative applications where quantitative accuracy and uncertainty are critical. Cayman Chemical is committed to providing quality products to its customers as evidenced by its accreditation to the ISO/IEC 17025 and ISO Guide 34 standards. All traceable CRMs may be distinguished by their CofAs and can be downloaded below using the batch number located on the product label. For a representative CofA please contact our technical support.

Scientific Research Applications

Metabolic Profiling

  • Metabolic Pathways and Identification : AMB and its fluoro analog 5F-AMB, including 5-fluoro AMB metabolite 5, undergo metabolic processes involving ester hydrolysis, oxidation, and glucuronidation in human hepatocytes. This research has led to the identification of numerous metabolites, crucial for distinguishing between similar substances in clinical or forensic cases (Andersson et al., 2016).

Analytical Methods in Forensics

  • Detection in Biological Samples : Techniques for identifying and quantifying 5-fluoro AMB metabolite 5, among other synthetic cannabinoids, have been developed. These methods are essential in forensic investigations, particularly in cases of poisoning or drug-related deaths (Hasegawa et al., 2014).

Pharmacokinetics and Drug Metabolism

  • Drug Metabolite Analysis : Understanding the pharmacokinetics of drugs like 5-fluorouracil, which is structurally related to 5-fluoro AMB, involves studying its metabolism and the formation of various metabolites. These insights are crucial for optimizing drug efficacy and reducing toxicity in cancer treatment (Diasio & Harris, 1989).

Chemical Structure and Properties

  • Structural Analysis for New Synthetic Cannabinoids : Studies on new cannabinoids, including 5-fluoro AMB metabolite 5, focus on their chemical structure and properties. This information is vital for understanding their pharmacological effects and potential risks (Langer et al., 2015).

Clinical Applications in Oncology

  • Use in Cancer Chemotherapy : Research on fluorinated pyrimidines, related to 5-fluoro AMB metabolite 5, has shown their efficacy in cancer chemotherapy. These compounds, including 5-fluorouracil, are useful in treating various cancers, emphasizing the importance of fluorinated compounds in oncology (Heidelberger & Ansfield, 1963).

Biochemical Mechanisms in Drug Resistance

  • Mechanisms of Drug Resistance : Studies have shown that specific proteins, like the multidrug resistance protein 5 (ABCC5), can confer resistance to drugs related to 5-fluoro AMB metabolite 5. This research helps in understanding the biochemical mechanisms behind drug resistance, which is crucial for developing effective cancer treatments (Pratt et al., 2005).

Monitoring Drug Metabolism

  • Non-Invasive Monitoring Techniques : Using techniques like 19F NMR, researchers can non-invasively monitor the metabolism of drugs like 5-fluorouracil. Such methods could be adapted for studying the metabolism of 5-fluoro AMB metabolite 5, offering insights into its behavior in living organisms (Stevens et al., 1984).

properties

Molecular Formula

C18H25N3O4

Molecular Weight

347.4

InChI

InChI=1S/C18H25N3O4/c1-12(2)15(18(24)25)19-17(23)16-13-8-4-5-9-14(13)21(20-16)10-6-3-7-11-22/h4-5,8-9,12,15,22H,3,6-7,10-11H2,1-2H3,(H,19,23)(H,24,25)/t15-/m0/s1

InChI Key

CGHVCMLJMBGQAY-HNNXBMFYSA-N

SMILES

O=C(N[C@H](C(O)=O)C(C)C)C1=NN(CCCCCO)C2=C1C=CC=C2

synonyms

5-fluoro AMP

Origin of Product

United States

Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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